Cas no 877-35-0 (a-Bromobutyrophenone)

a-Bromobutyrophenone structure
a-Bromobutyrophenone structure
Productnaam:a-Bromobutyrophenone
CAS-nummer:877-35-0
MF:C10H11BrO
MW:227.097742319107
MDL:MFCD00086353
CID:721812

a-Bromobutyrophenone Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Bromo-1-phenylbutan-1-one
    • α-Bromobutyrophenone
    • 1-Butanone,2-bromo-1-phenyl-
    • 2-BROMOBUTYROPHENONE
    • 1-phenyl-2-bromo-1-butanone
    • 2-Brom-1-phenyl-butan-1-on
    • 2-bromo-1-phenyl-butan-1-one
    • 2-Bromo-1-phenyl-1-butanone (ACI)
    • Butyrophenone, 2-bromo- (6CI, 7CI, 8CI)
    • Butyrophenone, α-bromo- (4CI)
    • 1-Benzoyl-1-bromopropane
    • NSC 115003
    • a-Bromobutyrophenone
    • MDL: MFCD00086353
    • Inchi: 1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
    • InChI-sleutel: NDHOJNYNXYLUCR-UHFFFAOYSA-N
    • LACHT: O=C(C(CC)Br)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 225.99900
  • Monoisotopische massa: 225.999
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 150
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 17.1A^2

Experimentele eigenschappen

  • Dichtheid: 1.355
  • Kookpunt: 265.1°C at 760 mmHg
  • Vlampunt: 52.9°C
  • PSA: 17.07000
  • LogboekP: 3.04280

a-Bromobutyrophenone Beveiligingsinformatie

a-Bromobutyrophenone Douanegegevens

  • HS-CODE:2914700090
  • Douanegegevens:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

a-Bromobutyrophenone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM373039-250mg
2-Bromo-1-phenylbutan-1-one
877-35-0 95%+
250mg
$319 2022-05-27
Enamine
EN300-21953-2.5g
2-bromo-1-phenylbutan-1-one
877-35-0 95%
2.5g
$438.0 2023-09-16
Enamine
EN300-21953-1.0g
2-bromo-1-phenylbutan-1-one
877-35-0 95%
1.0g
$250.0 2023-02-14
Enamine
EN300-21953-10.0g
2-bromo-1-phenylbutan-1-one
877-35-0 95%
10.0g
$1374.0 2023-02-14
Enamine
EN300-21953-10g
2-bromo-1-phenylbutan-1-one
877-35-0 95%
10g
$1374.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527509-10g
2-Bromo-1-phenylbutan-1-one
877-35-0 98%
10g
¥16111.00 2024-04-27
A2B Chem LLC
AH88462-500mg
2-Bromo-1-phenylbutan-1-one
877-35-0 95%
500mg
$241.00 2023-12-29
Aaron
AR00GX8A-2.5g
2-bromobutyrophenone
877-35-0 95%
2.5g
$628.00 2025-01-24
1PlusChem
1P00GWZY-100mg
2-bromobutyrophenone
877-35-0 95%
100mg
$165.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527509-250mg
2-Bromo-1-phenylbutan-1-one
877-35-0 98%
250mg
¥1041.00 2024-04-27

a-Bromobutyrophenone Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Diphenyl sulfoxide Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium hydroxide ,  Water ;  12 h, 40 °C
1.3 Reagents: Monosodium phosphate ,  Potassium bromide ;  12 h, 40 °C
Referentie
Synthesis of α-heterosubstituted ketones through sulfur mediated difunctionalization of internal alkynes
Zhang, Zhong; et al, Chemical Science, 2019, 10(19), 5156-5161

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Carbon tetrachloride
2.1 -
Referentie
Reactivity of α-halogenated imines. Part XVI. Synthesis of 1-aryl-2,2-dichloro-1-alkanones
De Kimpe, Norbert; et al, Synthetic Communications, 1978, 8(2), 75-85

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Vanadium trichloride Solvents: Dichloromethane
1.2 -
Referentie
Highly chemoselective coupling reactions of organovanadium compounds
Hirao, Toshikazu; et al, Tetrahedron Letters, 1986, 27(8), 929-32

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; rt
1.2 Solvents: Diethyl ether ;  rt; 6 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Bromine ;  0 °C; 20 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action
Lagoja, Irene M.; et al, Journal of Medicinal Chemistry, 2003, 46(8), 1546-1553

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Aluminum chloride
2.1 Reagents: Bromine Solvents: Carbon tetrachloride
Referentie
Effects of anti-ecdysteroid azole analogs of metyrapone on the larval development of the fleshfly, Neobellieria bullata
Belai, Ivan; et al, Pesticide Science, 1995, 44(3), 225-32

Productiemethode 6

Reactievoorwaarden
1.1 Solvents: Thionyl chloride
1.2 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane
Referentie
Synthesis and Pharmacological Evaluation of Estrogen Receptor Ligands and Cyclooxygenase Inhibitors
Wiglenda, Thomas, 2004, , ,

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Bromine ;  0 °C; 20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action
Lagoja, Irene M.; et al, Journal of Medicinal Chemistry, 2003, 46(8), 1546-1553

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: N,N-Dibromo-4-methylbenzenesulfonamide Solvents: Acetone ,  Ethyl acetate ,  Water ;  10 min, rt
1.2 Reagents: Sodium sulfite ;  24 h, rt
Referentie
TsNBr2 mediated oxidative functionalization of alkynes
Rajbongshi, Kamal Krishna; et al, Tetrahedron, 2016, 72(29), 4151-4158

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
Referentie
Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides
Moriyama, Katsuhiko; et al, Organic Letters, 2012, 14(9), 2414-2417

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Bromine
Referentie
Chemical analysis of two new designer drugs: buphedrone and pentedrone
Maheux, Chad R.; et al, Drug Testing and Analysis, 2012, 4(1), 17-23

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide ,  Water Catalysts: Azobisisobutyronitrile Solvents: Ethyl acetate ;  rt; 6 h, 60 °C
Referentie
2-Amino-4-arylthiazoles through One-Pot Transformation of Alkylarenes with NBS and Thioureas
Shibasaki, Kaho; et al, European Journal of Organic Chemistry, 2019, 2019(14), 2520-2527

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, (T-4)-bromotrichloroferrate(1-) (1:1) Solvents: Acetonitrile ;  4 h, 25 °C
Referentie
Visible light-induced selective aerobic oxidative transposition of vinyl halides using a tetrahalogenoferrate(III) complex catalyst
Li, Sanliang; et al, Organic Chemistry Frontiers, 2018, 5(3), 380-385

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide ,  Sodium hydroxide
Referentie
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Productiemethode 14

Reactievoorwaarden
Referentie
Reactivity of α-halogenated imines. Part XVI. Synthesis of 1-aryl-2,2-dichloro-1-alkanones
De Kimpe, Norbert; et al, Synthetic Communications, 1978, 8(2), 75-85

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